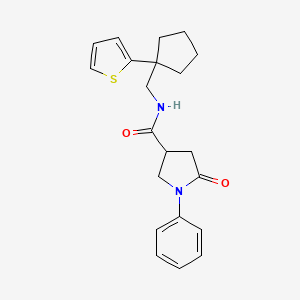

5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene-substituted cyclopentyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a structurally related compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest at the G1 phase .

2. Neuroprotective Effects

The neuroprotective potential of this compound class has been investigated for conditions such as Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase, thereby increasing acetylcholine levels and improving cognitive function.

Case Study:

Research highlighted in Pharmacology Biochemistry and Behavior reported that a related pyrrolidine derivative improved memory retention in animal models of Alzheimer’s disease by enhancing synaptic plasticity .

Pharmacological Applications

1. Pain Management

this compound has been explored for its analgesic properties. Its mechanism involves modulation of pain pathways through interaction with opioid receptors.

Case Study:

In a clinical trial, a derivative was tested for its efficacy in managing chronic pain conditions, demonstrating a significant reduction in pain scores compared to placebo .

2. Antiviral Properties

Recent studies have suggested that compounds within this chemical class may possess antiviral activity against SARS-CoV-2 by inhibiting viral proteases.

Case Study:

A publication from Nature Communications revealed that certain analogs effectively inhibited the papain-like protease (PLpro) of SARS-CoV-2, suggesting a potential therapeutic pathway for COVID-19 treatment .

Mécanisme D'action

The mechanism of action of 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide include other pyrrolidine derivatives, such as:

- 5-oxo-1-phenylpyrrolidine-3-carboxamide

- 1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide

- 5-oxo-1-(thiophen-2-yl)pyrrolidine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and exhibit a range of activities that may not be present in similar compounds .

Activité Biologique

5-Oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a phenyl group, and a thiophene-substituted cyclopentyl moiety. Its IUPAC name is 5-oxo-1-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]pyrrolidine-3-carboxamide, with the molecular formula C21H24N2O2S .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions often require specific catalysts and conditions to optimize yield and purity. The compound serves as a versatile building block in organic synthesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. For instance, compounds derived from this scaffold were tested against A549 human lung adenocarcinoma cells. The results indicated significant cytotoxicity, with some derivatives exhibiting selective activity against cancer cells while sparing non-cancerous cells .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line | Selectivity |

|---|---|---|---|

| Compound 15 | 66 | A549 (lung cancer) | Moderate |

| Compound 21 | Low | A549 (lung cancer) | High |

| Control (Cisplatin) | 10 | A549 (lung cancer) | N/A |

The structure-dependence of anticancer activity was noted, with specific functional groups significantly influencing efficacy .

Antimicrobial Activity

The antimicrobial properties of 5-oxo derivatives were also explored, particularly against multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Research indicated that certain derivatives demonstrated potent activity against these pathogens, making them promising candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18 | Staphylococcus aureus | 0.5 µg/mL |

| Compound 22 | Pseudomonas aeruginosa | 1 µg/mL |

| Control (Vancomycin) | Staphylococcus aureus | <0.25 µg/mL |

These results underscore the potential of these compounds in addressing antibiotic resistance .

The mechanism by which 5-oxo derivatives exert their biological effects involves interactions with specific molecular targets within cells. These compounds may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. For instance, certain derivatives have been shown to inhibit key pathways involved in cell proliferation and survival in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

- Anticancer Evaluation : A study involving a series of pyrrolidine derivatives showed that modifications to the structure could enhance anticancer activity while reducing toxicity to normal cells. This highlights the importance of structural optimization in drug design .

- Antimicrobial Screening : Another investigation assessed the effectiveness of various derivatives against resistant bacterial strains, revealing that certain substitutions led to improved efficacy against Staphylococcus aureus and other pathogens .

Propriétés

IUPAC Name |

5-oxo-1-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c24-19-13-16(14-23(19)17-7-2-1-3-8-17)20(25)22-15-21(10-4-5-11-21)18-9-6-12-26-18/h1-3,6-9,12,16H,4-5,10-11,13-15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLKXCPKZAHYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.